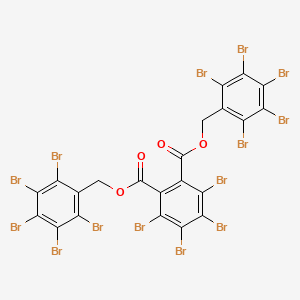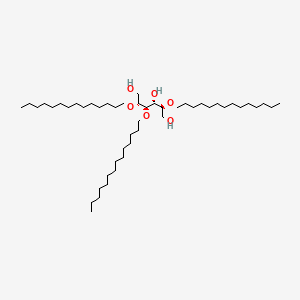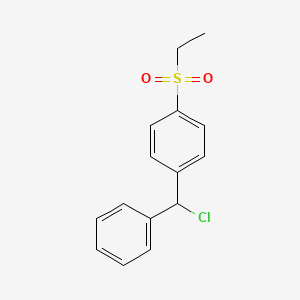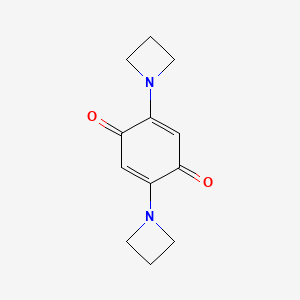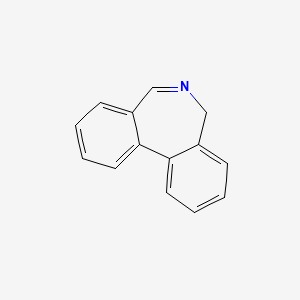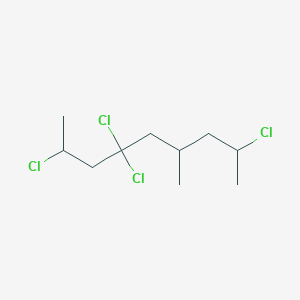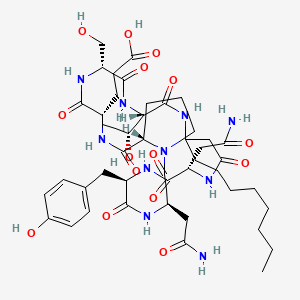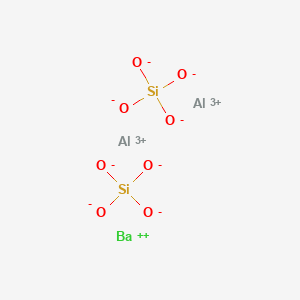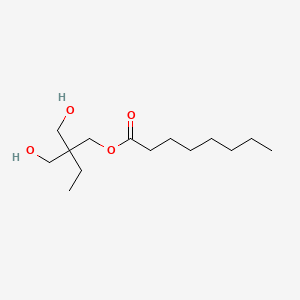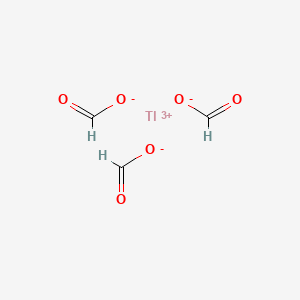
Thallium(3+) triformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium(3+) triformate is a chemical compound consisting of thallium in its +3 oxidation state and three formate ions Thallium is a heavy metal known for its high toxicity and unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thallium(3+) triformate can be synthesized through several methods. One common approach involves the reaction of thallium(III) oxide with formic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using thallium(III) salts and formic acid. The process requires careful handling due to the toxicity of thallium compounds and the need for precise reaction conditions to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: Thallium(3+) triformate undergoes various chemical reactions, including:
Oxidation: Thallium(III) can be reduced to thallium(I) under certain conditions.
Reduction: Thallium(III) can be reduced to thallium(I) using reducing agents such as sulfur dioxide.
Substitution: The formate ions can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Sulfur dioxide, hydrogen sulfide, or other reducing agents.
Substitution: Ligands such as chloride, bromide, or iodide.
Major Products Formed:
Oxidation: Thallium(III) oxide.
Reduction: Thallium(I) compounds.
Substitution: Thallium halides or other thallium complexes.
Aplicaciones Científicas De Investigación
Thallium(3+) triformate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other thallium compounds.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Studied for its potential use in medical imaging and as a therapeutic agent, although its high toxicity limits its practical applications.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which thallium(3+) triformate exerts its effects involves its interaction with cellular components. Thallium ions can interfere with potassium-regulated processes, leading to disruptions in cellular function. The compound can also induce oxidative stress and damage cellular structures, contributing to its toxicity.
Comparación Con Compuestos Similares
- Thallium(III) chloride
- Thallium(III) bromide
- Thallium(III) iodide
Comparison: Thallium(3+) triformate is unique due to the presence of formate ions, which can influence its reactivity and applications
Propiedades
Número CAS |
71929-23-2 |
|---|---|
Fórmula molecular |
C3H3O6Tl |
Peso molecular |
339.44 g/mol |
Nombre IUPAC |
thallium(3+);triformate |
InChI |
InChI=1S/3CH2O2.Tl/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |
Clave InChI |
JAFVUPNQLHBQOV-UHFFFAOYSA-K |
SMILES canónico |
C(=O)[O-].C(=O)[O-].C(=O)[O-].[Tl+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



